molecular formula C12H9F3N2O3 B2713601 5-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 1785764-76-2

5-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B2713601
CAS No.: 1785764-76-2
M. Wt: 286.21
InChI Key: HGEFDLCMDSHZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted dihydroimidazole derivative characterized by:

  • A 2,3-dihydro-1H-imidazole-4-carboxylic acid core, which provides a rigid bicyclic structure.
  • A methyl group at position 5, enhancing steric and electronic effects.
  • A 3-(trifluoromethyl)phenyl substituent at position 1, contributing strong electron-withdrawing properties and lipophilicity.
  • A keto group at position 2, enabling hydrogen bonding and resonance stabilization.

The trifluoromethyl group (CF₃) significantly influences its physicochemical properties, such as metabolic stability and membrane permeability, making it relevant for pharmaceutical and agrochemical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-6-9(10(18)19)16-11(20)17(6)8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEFDLCMDSHZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid, also known by its CAS number 1785764-76-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure can be represented as follows:

C12H10F3N3O3\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_3

This structure includes a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Reference
HT29 (Colon Cancer)5.6
A431 (Skin Cancer)4.8
U251 (Glioblastoma)3.9
MCF7 (Breast Cancer)6.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits considerable cytotoxicity against these cancer types.

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Inhibition of Cell Proliferation : Studies show that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in several cancer cell lines, leading to reduced cell division and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of this imidazole derivative. Modifications in the phenyl ring and the imidazole core have been explored to optimize potency:

  • Trifluoromethyl Substitution : Increases lipophilicity and may enhance binding affinity to target proteins.
  • Methyl Group on Imidazole : Contributes to improved solubility and bioavailability.

Case Studies

A notable study evaluated the compound's efficacy in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline:

Treatment Group Tumor Size Reduction (%)
Control0
Compound Treatment65

This study supports the potential for clinical applications in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Compound A : 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 14058-89-0)
  • Structural differences : Replaces the 3-CF₃-phenyl group with a 4-chlorophenyl substituent.
  • Key properties :
    • The chloro group is less electron-withdrawing than CF₃, reducing lipophilicity (Cl: LogP ~1.5 vs. CF₃: LogP ~2.8).
    • Lower metabolic stability due to reduced steric hindrance.
  • Applications: Limited data available, but chlorinated analogs are often explored as intermediates in herbicide synthesis .
Compound B : 2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid
  • Structural differences : Replaces the keto group (C=O) at position 2 with a thione group (C=S) .
  • Key properties :
    • Thione groups increase acidity (pKa ~8.5 vs. ~10 for keto analogs) due to stronger electron delocalization.
    • Reduced solubility in polar solvents compared to the keto derivative.
  • Applications : Used in coordination chemistry for metal chelation .

Functional Group Modifications in Agrochemical Derivatives

Compound C : Imazapic (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid)
  • Structural differences : Features a pyridinecarboxylic acid moiety instead of a phenyl group.
  • Key properties :
    • Enhanced herbicidal activity due to pyridine’s planar structure and nitrogen’s hydrogen-bonding capacity.
    • Higher water solubility (LogP ~1.2) compared to the target compound (LogP ~2.8).
  • Applications : Widely used as a selective herbicide .
Compound D : Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
  • Structural differences: Replaces the dihydroimidazole core with a pyridine-propanoic acid backbone.
  • Key properties: The pyridine ring enhances UV stability and systemic mobility in plants. Propanoic acid chain improves translocation within plant tissues.
  • Applications : Broad-spectrum herbicide targeting grasses .

Comparison of Electronic and Steric Effects

Property Target Compound Compound A (4-Cl-Ph) Compound C (Imazapic)
LogP ~2.8 ~1.5 ~1.2
pKa (COOH) ~3.1 ~3.0 ~2.8
Metabolic Stability High (due to CF₃) Moderate Low
Applications Agrochemical lead Intermediate Herbicide

Key observations :

  • The CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism, critical for prolonged agrochemical activity .
  • Chloro substituents (Compound A) offer cost-effective synthesis but compromise bioavailability .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely involves condensation of 3-(trifluoromethyl)benzaldehyde with dihydroimidazole precursors, similar to methods in . However, the CF₃ group complicates purification due to increased hydrophobicity.
  • Regulatory Considerations : CF₃ groups are under scrutiny for environmental persistence, necessitating detailed ecotoxicity studies .

Q & A

Basic: How can researchers optimize the synthesis of 5-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction kinetics .
  • Temperature and pH : Maintain temperatures between 60–80°C and adjust pH to 6–7 to minimize side reactions and improve yields .
  • Stepwise Protocols : Follow multi-step procedures involving cyclocondensation of precursors (e.g., trifluoromethyl-substituted anilines) with ketoesters, followed by acid hydrolysis .
  • Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) approaches .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the imidazole ring and trifluoromethyl group orientation .
    • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and NH stretching (~3200 cm1^{-1}) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula via CHNS microanalysis .

Advanced: How can computational modeling guide reaction pathway design for this compound?

Methodological Answer:
Computational approaches like density functional theory (DFT) and molecular dynamics (MD) can:

  • Predict Transition States : Identify energy barriers for cyclization steps involving the imidazole core .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize dielectric environments .
  • Reaction Network Analysis : Map competing pathways (e.g., hydrolysis vs. cyclization) to prioritize experimental conditions .
  • ICReDD Framework : Integrate quantum calculations with experimental feedback loops to accelerate discovery .

Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • Crystallography : If single crystals are obtainable, perform X-ray diffraction to resolve ambiguities in tautomeric forms .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify nitrogen environments in complex spectra .

Advanced: What strategies are effective for evaluating the compound’s bioactivity in medicinal chemistry contexts?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
  • SAR Studies : Synthesize analogs (e.g., substituting the trifluoromethyl group with halogens) to correlate structure with activity .
  • Metabolic Stability : Use liver microsomes to assess susceptibility to cytochrome P450 oxidation .

Advanced: How do solvent effects influence the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) in DMSO or aqueous buffers. Hydrolysis of the oxo group is a key degradation route .
  • Lyophilization : For aqueous solutions, lyophilize and store under argon to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) to organic solvents to prolong shelf life .

Advanced: What purification challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

  • Column Chromatography : Use flash chromatography with silica gel (ethyl acetate/hexane gradients) for intermediate purification .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity .
  • HPLC Prep-Scale : For final purification, employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated Biological Fluids : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Radiolabeling : Use 14C^{14}C-labeled analogs to track metabolic breakdown products in hepatocyte models .

Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability to explain efficacy gaps .
  • Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites that modulate in vivo activity .
  • Dose-Response Modeling : Apply Hill equation fits to reconcile potency differences across models .

Advanced: What derivatization strategies enhance the compound’s utility in target engagement studies?

Methodological Answer:

  • Probe Design : Attach biotin or fluorophores (e.g., BODIPY) via the carboxylic acid group for pull-down or imaging assays .
  • Isotopic Probes : Synthesize 19F^{19}F- or 13C^{13}C-enriched versions for NMR-based binding studies .
  • Photoaffinity Labels : Incorporate diazirine moieties to capture transient protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.